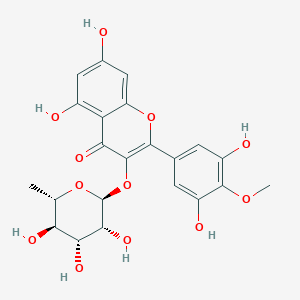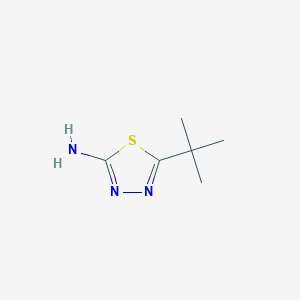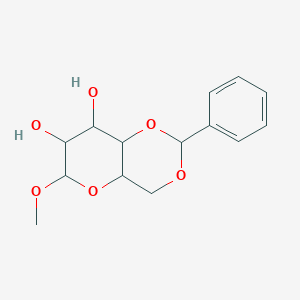![molecular formula C20H44O3Si2 B015554 (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one CAS No. 218614-14-3](/img/structure/B15554.png)
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one
Vue d'ensemble
Description
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one, also known as (4S)-4,6-bis-{[(t-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one, is a silyloxy-substituted hexan-2-one. It is a highly versatile and useful small molecule that has been used in a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes. Furthermore, it has been used as a substrate for enzymatic reactions and as a tool for studying enzyme kinetics.
Mécanisme D'action
Target of Action
The compound “(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one” is a type of silyl enol ether . Silyl enol ethers are versatile reagents commonly used in synthetic glycobiology . They can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through a process known as aldol reaction . In this reaction, the compound acts as an aldol donor and acceptor, contributing to the stereocontrolled production of erythrose . This means that the compound can donate or accept a molecule during the reaction, leading to the formation of erythrose.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aldol reaction pathway . This pathway is crucial in the synthesis of erythrose, a type of sugar. The compound’s ability to act as both an aldol donor and acceptor allows it to influence the production of erythrose in a controlled manner .
Pharmacokinetics
For instance, silyl enol ethers are often used in synthetic chemistry due to their stability and reactivity , which could potentially influence their pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the stereocontrolled production of erythrose . Erythrose is a type of sugar that plays a crucial role in various biological processes. Therefore, the compound’s ability to influence the production of erythrose could have significant molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly soluble in a variety of organic solvents, making it easy to work with. Additionally, it is relatively stable, making it suitable for long-term storage. It also has a low toxicity, making it safe to use in laboratory experiments. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of (4S)-4,6-Bis-{[tert-butyldimethylsily
Applications De Recherche Scientifique
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes. Furthermore, it has been used as a substrate for enzymatic reactions and as a tool for studying enzyme kinetics. Additionally, it has been used as a model for studying the structure and function of proteins and peptides. It has also been used in the study of the mechanism of action of drugs, as well as in the development of new drugs.
Propriétés
IUPAC Name |
(4S)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O3Si2/c1-16(21)20(8,9)17(23-25(12,13)19(5,6)7)14-15-22-24(10,11)18(2,3)4/h17H,14-15H2,1-13H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGCDKKIYMEBI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460371 | |
| Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218614-14-3 | |
| Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
